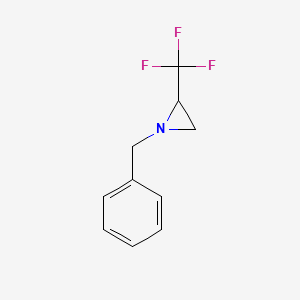

1-Benzyl-2-(trifluoromethyl)aziridine

Description

Significance of Trifluoromethylated Heterocycles as Strategic Building Blocks

The incorporation of trifluoromethyl groups into heterocyclic compounds is a well-established strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. rsc.org The CF3 group possesses unique electronic properties, including strong electronegativity and high stability of the C-F bonds, which can significantly alter the physicochemical characteristics of a parent molecule. rsc.orgnih.gov Introducing a CF3 group can enhance metabolic stability, lipophilicity, and binding selectivity of molecules, properties that are highly desirable in drug discovery. rsc.orgtandfonline.com It is estimated that approximately 25% of pharmaceuticals and 30% of agrochemicals on the market contain at least one fluorine atom, with the trifluoromethyl group being one of the most common fluorinated motifs. rsc.org

Trifluoromethylated heterocycles are a critical class of compounds with applications ranging from medicines to materials science. researchgate.net They serve as important building blocks for creating more complex molecular architectures. researchgate.netresearchgate.net The synthesis of these heterocycles has become a major research focus, with strategies often involving the use of trifluoromethyl building blocks in annulation reactions. rsc.org The resulting compounds, such as the anticancer drug Apalutamide and the antidiabetic drug Sitagliptin, demonstrate the successful application of this strategy in medicinal chemistry. rsc.org The development of N-trifluoromethyl (N-CF3) heterocycles is also a growing area, with these motifs showing potential for increased metabolic stability and cell permeability compared to their non-fluorinated counterparts. nih.govnih.gov

Aziridines as Versatile Scaffolds in Organic Chemistry

Aziridines, the nitrogen-containing analogs of epoxides, are highly strained three-membered heterocycles. nih.gov This inherent ring strain, which releases approximately 25 kcal/mol upon ring-opening, makes them valuable and reactive intermediates in organic synthesis. nih.govrsc.orgbaranlab.org They are considered versatile scaffolds for the construction of a wide array of nitrogen-containing molecules, including amino acids, alkaloids, and other complex heterocycles. eurekaselect.comingentaconnect.com The ability of the aziridine (B145994) ring to undergo facile ring-opening reactions with a variety of nucleophiles under regio- and stereoselective control is a cornerstone of their synthetic utility. nih.govscispace.com

The reactivity of aziridines can be tuned by the substituents on the nitrogen and carbon atoms. baranlab.orgscispace.com "Activated" aziridines, which bear an electron-withdrawing group on the nitrogen (such as sulfonyl or acyl groups), are particularly susceptible to nucleophilic attack. baranlab.org However, even non-activated aziridines can be made reactive towards nucleophiles through protonation or N-alkylation, which forms a highly reactive aziridinium (B1262131) ion. acs.orgnih.gov In recent years, transition-metal-catalyzed cross-coupling reactions using aziridines as C(sp3) precursors have emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This versatility has solidified the role of aziridines as indispensable building blocks for accessing C(sp3)-rich amine chemical spaces, which are of high value for discovering molecules with novel biological activities. nih.govacs.org

Research Trajectories of 1-Benzyl-2-(trifluoromethyl)aziridine and Related Trifluoromethyl Aziridines

Research into this compound and related compounds focuses on their synthesis and reactivity, particularly in the context of creating optically active trifluoromethylated amines. acs.org These amines are promising as ligands for asymmetric synthesis and as components of bioactive molecules. acs.org The synthesis of chiral this compound can be achieved from commercially available (S)-2,3-epoxy-1,1,1-trifluoropropane, providing a reliable route to this key intermediate. acs.org

A significant area of investigation has been the ring-opening reactions of this compound. acs.org Studies have shown that the compound is inert toward direct attack by many nitrogen and carbon nucleophiles. acs.org However, its reactivity can be unlocked through two main pathways: proton-catalysis or N-alkylation. Proton-catalyzed ring-opening with various acids proceeds smoothly to afford functionalized trifluoromethylated amines. acs.org For less acidic nucleophiles, a more effective strategy involves the N-alkylation of the aziridine to form a highly reactive aziridinium ion, which then readily undergoes ring-opening. acs.org

The table below summarizes key research findings on the ring-opening reactions of optically active N-benzyl-2-trifluoromethylaziridine.

| Entry | Nucleophile/Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | HBr (47% aq.) | CH₂Cl₂, rt, 1 h | 3-Bromo-N-benzyl-1,1,1-trifluoropropan-2-amine | 96 | acs.org |

| 2 | HI (57% aq.) | CH₂Cl₂, rt, 1 h | N-Benzyl-3-iodo-1,1,1-trifluoropropan-2-amine | 95 | acs.org |

| 3 | PhSH | CH₂Cl₂, rt, 18 h | N-Benzyl-3-(phenylthio)-1,1,1-trifluoropropan-2-amine | 89 | acs.org |

| 4 | PhSeH / CF₃SO₃H (cat.) | CH₂Cl₂, rt, 1 h | N-Benzyl-3-(phenylselanyl)-1,1,1-trifluoropropan-2-amine | 97 | acs.org |

| 5 | Aniline / Me₃O⁺BF₄⁻ | CH₂Cl₂, rt, 2 h | N¹-Benzyl-N²-phenyl-1-(trifluoromethyl)propane-1,2-diamine | 86 | acs.org |

| 6 | NaN₃ / Me₃O⁺BF₄⁻ | CH₃CN, rt, 2 h | 3-Azido-N-benzyl-1,1,1-trifluoropropan-2-amine | 93 | acs.org |

| 7 | CH₃NO₂ / NaH / Me₃O⁺BF₄⁻ | DMF, rt, 2 h | N-Benzyl-4,4,4-trifluoro-3-nitrobutan-2-amine | 65 | acs.org |

The broader research trajectory for trifluoromethylated aziridines involves developing novel synthetic methods. acs.org Photocatalytic approaches, for instance, have been employed for the aziridination of trifluoromethyl olefins using nitrene radical anions generated from iminoiodinanes. acs.orgresearchgate.net Other strategies include the copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes to produce aziridines with multiple chiral centers. rsc.org Recently, the generation of triplet trifluoromethyl nitrene from azidotrifluoromethane via visible light photocatalysis has opened new avenues for synthesizing N-trifluoromethyl aziridines, which were previously inaccessible. nih.gov These advancements highlight a continuing trend towards creating more efficient, selective, and versatile methods for synthesizing these valuable fluorinated building blocks. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-(trifluoromethyl)aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTYNGNFIMWUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340138 | |

| Record name | 1-Benzyl-2-(trifluoromethyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106240-89-5 | |

| Record name | 1-Benzyl-2-(trifluoromethyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-(trifluoromethyl)aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 2 Trifluoromethyl Aziridine

Catalytic Aziridination Approaches

Catalytic methods offer efficient and selective routes to trifluoromethylated aziridines, overcoming challenges associated with classical synthetic approaches. These modern strategies often provide access to these complex structures under mild reaction conditions with high degrees of control over stereochemistry.

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of trifluoromethylated aziridines. acs.org This approach circumvents the difficulties encountered in traditional nitrene transfer reactions with electron-poor fluorinated olefins. acs.org A notable example involves the use of iodinanes in the presence of a simple ruthenium-based photocatalyst, Ru(bpy)3Cl2, to facilitate the direct aziridination of fluorinated olefins. acs.org

Experimental and computational studies have shed light on the crucial role of an unusual nitrene radical anion as the reactive intermediate in these photocatalytic aziridination reactions. acs.org The reaction mechanism is initiated by the oxidative quenching of the excited photocatalyst by an iminoiodinane. acs.org This process generates an iminoiodinane radical anion, which then eliminates iodobenzene (B50100) to form the key nitrene radical anion. researchgate.net This nitrene radical anion is less reactive than the corresponding one-electron oxidized nitrene, allowing for compatibility with a wider range of functional groups. acs.org The nitrene radical anion then adds to the fluorinated olefin in a stepwise manner, involving radical intermediates, rather than a concerted process. researchgate.net This mechanism is supported by the observation that the reaction is not stereospecific.

The photocatalytic aziridination platform demonstrates broad applicability for accessing a variety of fluorinated aziridines, including those with difluoromethyl and perfluoroalkyl substituents. acs.org The reaction tolerates various substitution patterns on the fluorinated aziridine (B145994) core. However, the strongly electron-withdrawing nature of the trifluoromethyl group can render some fluorinated olefins unreactive towards electrophilic species, posing a challenge for direct aziridination. acs.org The efficiency of the reaction can be influenced by the electronic properties of the substrates. acs.org

| Fluorinated Olefin Substrate | Iminoiodinane | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoromethyl Styrene | PhINTs | Ru(bpy)3Cl2 | Excellent | acs.org |

| Difluoromethyl Olefin | Various | Ru(bpy)3Cl2 | Applicable | acs.org |

| Perfluoroalkylated Olefin | Various | Ru(bpy)3Cl2 | Applicable | acs.org |

An efficient and highly stereoselective synthesis of trifluoromethylated aziridines has been developed through a copper(I)-promoted intramolecular cyclization of β-keto trifluoromethyl amines. bohrium.comrsc.org This methodology provides access to unprotected trifluoromethylated aziridines in good chemical yields under mild reaction conditions. bohrium.comrsc.org

A key feature of this copper-promoted cyclization is its excellent stereoselectivity, consistently producing the trans-isomer of the aziridine with a diastereomeric ratio greater than 99:1. bohrium.comrsc.org This high level of diastereomeric control is a significant advantage, as only the trans-isomer is observed in the reaction products. bohrium.com The stereochemistry of the product has been confirmed by X-ray analysis. bohrium.com

The copper-promoted intramolecular cyclization exhibits a broad substrate scope and tolerates a wide range of functional groups. bohrium.comrsc.org The reaction is compatible with substrates bearing various substituted phenyl moieties. bohrium.com It has been observed that β-keto trifluoromethyl amines with electron-donating groups on the aromatic ring tend to provide better yields compared to those with electron-withdrawing groups. bohrium.com The reaction is also amenable to heterocyclic-containing substrates. bohrium.com This wide functional group compatibility makes it a versatile and straightforward method for preparing trifluoromethylated aziridines from readily available starting materials. bohrium.comrsc.org

| Substrate (β-Keto Trifluoromethyl Amine) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|

| 3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one | Excellent | >99:1 | bohrium.com |

| Substrate with Electron-Donating Group on Phenyl Ring | Good to Excellent | >99:1 | bohrium.com |

| Substrate with Electron-Withdrawing Group on Phenyl Ring | Moderate | >99:1 | bohrium.com |

| Heterocyclic-Containing Substrate | Good | >99:1 | bohrium.com |

Copper-Promoted Intramolecular Cyclization of β-Keto Trifluoromethyl Amines

Synthesis from Precursor Compounds

The synthesis of 1-benzyl-2-(trifluoromethyl)aziridine, a fluorinated three-membered heterocyclic compound, has been approached through various methodologies utilizing specific precursor compounds. These methods are designed to efficiently construct the strained aziridine ring bearing a trifluoromethyl group, a moiety of significant interest in medicinal chemistry.

The initial step involves the condensation of 1,1,1-trifluoroacetone (B105887) with a primary amine, such as benzylamine, to form the corresponding N-substituted trifluoroacetonimine. researchgate.net This is followed by an α-chlorination reaction, typically using N-chlorosuccinimide (NCS) in a solvent like cyclohexane, to yield the α-chloroimine intermediate. researchgate.net

The critical step in this synthetic sequence is the transformation of the α-chloroimine intermediate into the final aziridine product. This is accomplished through a hydride-induced reduction and subsequent intramolecular cyclization. nih.gov The use of a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol, is central to this strategy. researchgate.net

The mechanism involves the reduction of the imine double bond by the hydride reagent to generate a transient β-chloroamine intermediate. This intermediate is not isolated but undergoes an immediate, in-situ intramolecular nucleophilic substitution. The nitrogen atom acts as the nucleophile, displacing the chloride on the adjacent carbon to form the strained three-membered aziridine ring. nih.govresearchgate.net This tandem reduction-cyclization process is an effective method for constructing the non-activated 2-(trifluoromethyl)aziridine ring system. nih.gov

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | 1,1,1-Trifluoroacetone, Benzylamine | - | N-(1-Methyl-2,2,2-trifluoroethylidene)benzylamine | High |

| 2 | N-benzyltrifluoroacetonimine | N-Chlorosuccinimide (NCS) | N-Benzyl-1-chloro-1,1,1-trifluoroacetonimine | ~70-80% |

| 3 | N-Benzyl-1-chloro-1,1,1-trifluoroacetonimine | Sodium Borohydride (NaBH₄) | This compound | High |

Table 1: Summary of the synthetic steps from 1,1,1-trifluoroacetone.

The stereochemical outcome of the aziridination process is a crucial aspect of the synthesis, determining the relative orientation of the substituents on the aziridine ring. In multicomponent aziridination reactions, the choice of catalyst and reactants can lead to high asymmetric induction for either cis or trans isomers. nih.gov The formation of either cis- or trans-aziridines provides access to different stereoisomers of subsequent products, such as vicinal amino alcohols, upon ring-opening. nih.gov For instance, ring-opening of cis-aziridines can proceed with inversion of configuration, while similar openings of trans-aziridines yield diastereomeric products. nih.gov While the hydride-induced ring closure from α-chloroimines is a robust method, the stereoselectivity depends on the diastereoselectivity of the initial hydride reduction of the C=N bond, which dictates the configuration of the resulting β-chloroamine and, consequently, the final aziridine product.

An alternative synthetic route utilizes trifluoroaldimines as the key starting material. These imines, which are pre-functionalized with the trifluoromethyl group, can undergo cycloaddition reactions to form the aziridine ring directly.

The reaction of trifluoroaldimines with diazo compounds, such as ethyl diazoacetate, provides a direct method for the synthesis of trifluoromethyl-substituted aziridine-2-carboxylates. This reaction is often facilitated by a catalyst. For the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines without the carboxylate group, related reactions involving N-benzyl-2,2,2-trifluoroethan-1-imine and other reagents can be employed. A notable example involves the reaction of trifluoroacetaldehyde (B10831) N-benzylimine with ethyl diazoacetate in the presence of a catalyst, which yields the corresponding aziridine. researchgate.net This approach builds the aziridine ring in a single step from the imine precursor. researchgate.net

The choice of solvent can have a profound impact on reactions involving the formation of fluorinated heterocycles. Hexafluoroisopropanol (HFIP) has emerged as a particularly effective medium for various organic transformations. nih.govrsc.org Its unique properties, including strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity, can significantly influence reaction pathways. nih.govrsc.orgresearchgate.net

In the context of aziridine synthesis, conducting the reaction between a trifluoroaldimine and a diazo compound in HFIP can lead to high product yields. researchgate.net For example, the synthesis of this compound from the corresponding imine and ethyl diazoacetate proceeds with a 92% yield when HFIP is used as the reaction medium. researchgate.net The solvent is believed to activate the imine toward nucleophilic attack by stabilizing intermediates through hydrogen bonding, thereby facilitating the cyclization process. nih.govresearchgate.net

| R Group (in 1-R-2-(trifluoromethyl)aziridine) | Yield (%) in HFIP |

| Benzyl (B1604629) | 92 |

| 4-Chlorobenzyl | 78 |

| 4-Methoxybenzyl | 85 |

Table 2: Yields for the synthesis of various 1-alkyl-2-(trifluoromethyl)aziridines in HFIP. researchgate.net

Direct Access via In Situ Generated Trifluoromethyl Diazomethane (B1218177)

The synthesis of trifluoromethyl-substituted aziridines can be efficiently achieved using trifluoromethyl diazomethane (CF3CHN2) as a key reagent. nih.gov Due to the potentially explosive and toxic nature of diazomethane compounds, methods that generate this reagent in situ (in the reaction mixture) are highly preferred. This approach avoids the isolation of the hazardous intermediate and allows for its immediate reaction. nih.govenamine.net The in situ generation of trifluoromethyl diazomethane is a significant advancement for the synthesis of trifluoromethylated heterocycles. nih.gov

A direct and effective method for constructing the this compound ring system involves the reaction of in situ-generated trifluoromethyl diazomethane with an activated imine. nih.gov In this [2+1] cycloaddition, the diazomethane acts as a one-carbon (carbene) source that adds across the carbon-nitrogen double bond of the imine.

The process begins with the generation of trifluoromethyl diazomethane from a stable precursor. This highly reactive species then adds to an N-benzylidene imine. The imine substrate is "activated," typically by a Lewis acid, to enhance its reactivity towards the nucleophilic attack of the diazomethane. d-nb.info Following the addition, a molecule of dinitrogen (N2) is eliminated, leading to the formation of the three-membered aziridine ring. Research has demonstrated that this method provides direct access to the desired trifluoromethyl-substituted aziridines. nih.gov

Table 1: Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines This table presents the synthesis of various 1-alkyl-2-(trifluoromethyl)aziridines, including the N-benzyl derivative, through a multi-step process involving imination, α-chlorination, reduction, and ring closure. researchgate.netresearchgate.net

| R Group | Yield (%) |

| Bn | 92% |

| 4-ClC6H4CH2 | 78% |

| 4-MeOC6H4CH2 | 80% |

| n-Octyl | 83% |

| (CH2)2C6H5 | 81% |

Data sourced from a study on the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines. researchgate.net

Protecting Group Strategies for the Aziridine Nitrogen

The nitrogen atom of the aziridine ring is often protected during synthesis to control its reactivity and improve the stability of the molecule. The choice of this protecting group is crucial as it must be stable under various reaction conditions yet be removable when desired to allow for further functionalization. nih.gov

The N-benzyl group is a commonly used protecting group in the synthesis of 2-(trifluoromethyl)aziridines. nih.govresearchgate.net It is often introduced early in the synthetic sequence, for instance, by using N-benzylidene imines as the starting material. osaka-u.ac.jp The benzyl group offers several advantages: it is stable under many reaction conditions and can be readily removed through methods like catalytic hydrogenolysis. google.com

In the context of this compound, the benzyl group provides the necessary stability to the aziridine ring. researchgate.net The electron-withdrawing nature of the adjacent trifluoromethyl group also contributes to this stability by decreasing the nucleophilicity of the nitrogen atom. nih.gov The N-benzyl protecting group has proven critical for the success of certain C-H coupling reactions involving aziridines, where other groups like N-Ts or N-Ph were found to be ineffective. osaka-u.ac.jp

While non-activated aziridines like the N-benzyl derivative are stable, their reactivity towards nucleophilic ring-opening can be limited. baranlab.orgillinois.edu To overcome this, this compound can be converted into more reactive, or "activated," analogues. This activation is typically achieved by replacing the benzyl group with a strongly electron-withdrawing group, such as an acyl or sulfonyl group. baranlab.orgillinois.edu

This transformation significantly enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to attack by nucleophiles. illinois.edunih.gov For example, N-acylation can be performed to install groups that make the aziridine ring open more readily. illinois.edu This strategy of converting a stable N-benzyl aziridine into a more reactive species allows for a broader scope of synthetic transformations, providing access to a wider variety of complex amine-containing molecules. nih.gov

Stereochemical Control and Asymmetric Synthesis of 1 Benzyl 2 Trifluoromethyl Aziridine

Diastereoselective Synthesis Approaches

The synthesis of 1-Benzyl-2-(trifluoromethyl)aziridine where the relative stereochemistry of the substituents on the aziridine (B145994) ring is controlled is a key focus of research. Diastereoselective approaches aim to selectively form one diastereomer (e.g., cis or trans) over the other.

Control over Relative Stereochemistry (cis/trans Isomerism)

Control over the cis/trans isomerism in the synthesis of this compound has been achieved through a stereoselective strategy starting from readily available materials. researchgate.net A general and effective method involves a multi-step sequence beginning with the condensation of 1,1,1-trifluoroacetone (B105887) with primary amines, such as benzylamine, to form the corresponding trifluoromethyl imine. researchgate.netnih.gov This is followed by a chlorination step and a subsequent reduction and ring-closing reaction. researchgate.net

The crucial aspect of this methodology is that the choice of reagents and reaction conditions during the reduction of the intermediate α-chloro imines dictates the final relative stereochemistry of the aziridine ring. researchgate.net A specific protocol has been developed that allows for the selective preparation of either the cis or trans isomers of 2-(trifluoromethyl)aziridines. researchgate.net For instance, the treatment of α-monochlorinated imines derived from trifluoromethyl ketones with lithium aluminum hydride (LiAlH₄) has been shown to lead specifically to trans-aziridines. researchgate.net This level of control is fundamental for accessing specific diastereomers of the target compound for further study or application.

Factors Governing Diastereoselectivity and Diastereomeric Ratios

The factors governing diastereoselectivity in the formation of this compound are intrinsically linked to the reaction mechanism of the ring-closure step. researchgate.net The synthetic pathway involves the preparation of N-(1-chloromethyl-2,2,2-trifluoroethylidene)benzylamine as a key intermediate. The reduction of this imine with sodium borohydride (B1222165) (NaBH₄), followed by ring closure using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), yields the final this compound. researchgate.net

A key finding demonstrates that high diastereoselectivity can be achieved. For example, the reaction of specific α-monochlorinated imines with 2 equivalents of lithium aluminum hydride (LiAlH₄) leads preferentially to the trans-aziridines. researchgate.net The choice of the hydride source and the nature of the chlorinated precursor are the primary factors that steer the stereochemical outcome, allowing for the production of high diastereomeric ratios. researchgate.net Research has demonstrated the successful synthesis of this compound in high yield using this approach. researchgate.net

Table 1: Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines researchgate.net

| R Group | Yield (%) |

|---|---|

| Bn | 92% |

| 4-ClC₆H₄CH₂ | 78% |

| 4-MeOC₆H₄CH₂ | 80% |

| n-Octyl | 83% |

| (CH₂)₂C₆H₅ | 81% |

This table presents the yields for the synthesis of various 1-alkyl-2-(trifluoromethyl)aziridines, highlighting the high efficiency for the N-benzyl substituted compound.

Enantioselective Synthesis Methods

Beyond controlling relative stereochemistry, achieving enantioselectivity—the preferential formation of one enantiomer over its mirror image—is a significant goal in modern synthesis. For this compound, this involves creating a chiral, non-racemic product.

Chiral Catalysis in Aziridination Reactions

The catalytic asymmetric aziridination of alkenes is a powerful and direct strategy for producing enantiomerically enriched aziridines. nih.gov This approach often utilizes chiral transition-metal catalysts to transfer a nitrene group to an alkene. nih.gov While not always applied specifically to this compound, the principles are broadly applicable. Chiral cobalt (II) complexes, for example, have proven to be highly effective catalysts for the enantioselective aziridination of a range of aromatic olefins using aryl azides as the nitrene source. nih.gov This method is attractive as it generates nitrogen gas as the sole byproduct. nih.gov

These catalytic systems operate by creating a chiral environment around the reacting species, which directs the approach of the alkene to the nitrene, thereby favoring the formation of one enantiomer. Such metalloradical catalysis can be highly efficient, providing the desired N-aryl aziridines in high yields and with excellent enantioselectivities. nih.gov Organocatalysis, using chiral organic molecules like tetrahydrothiophene-based sulfides, also represents a viable strategy for the asymmetric synthesis of certain aziridines. rsc.org

Strategies for Accessing Enantiopure this compound

Accessing enantiopure this compound can be approached through several strategic pathways. The most direct method is the use of the chiral catalytic aziridination reactions discussed previously, which construct the chiral aziridine ring enantioselectively from achiral precursors. nih.gov

An alternative, well-established strategy involves the use of a "chiral pool" approach. This method begins with an enantiopure starting material that already contains the desired stereocenter. For related compounds, such as enantiopure α-trifluoromethyl aziridine-2-carboxylic acid, syntheses have been developed starting from a trifluoropyruvate-derived enantiopure oxazolidine. acs.orgnih.gov This route involves several steps, including a key Strecker-type reaction, where the stereochemistry established in the initial starting material is carried through the entire synthetic sequence to yield the final enantiopure aziridine. acs.orgnih.gov This substrate-controlled approach, while potentially longer, is a robust and reliable method for ensuring high enantiopurity in the final product.

Reaction Pathways and Mechanistic Studies of 1 Benzyl 2 Trifluoromethyl Aziridine

Elucidation of Synthetic Reaction Mechanisms

The synthesis of trifluoromethylated aziridines, including the 1-benzyl substituted variant, has moved beyond classical methods to more advanced photocatalytic strategies. These modern approaches offer insight into the reactive species that govern the formation of this strained heterocyclic system.

Computational Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become an indispensable tool for probing the mechanisms of reactions that are otherwise difficult to study experimentally. In the context of trifluoromethylated aziridines, computational studies have been key to understanding their formation and reactivity.

Photocatalytic methods for synthesizing fluorinated aziridines have been rationalized through DFT calculations. acs.org These studies indicate that the reaction proceeds through an unusual nitrene radical anion, a highly reactive species generated by the oxidative quenching of a photocatalyst by an iminoiodinane. acs.org This pathway is crucial for the challenging aziridination of electron-poor, fluorinated olefins. acs.org

While not a synthetic method, DFT has also been used to model the stereoselectivity of reactions involving related complex molecules, demonstrating its power in predicting reaction outcomes based on the stability of intermediate structures. mdpi.com Furthermore, computational analysis of aziridine (B145994) ring-opening reactions confirms that substituents on the nitrogen atom, such as the benzyl (B1604629) group, play a significant electronic role in the molecule's reactivity. nih.gov Activation strain models show that electron-withdrawing N-substituents can dramatically lower the activation energy for ring-opening compared to a simple N-H aziridine. nih.gov

Characterization of Key Reactive Intermediates

The synthesis of the trifluoromethylaziridine core is often governed by short-lived, high-energy intermediates. Experimental and computational work has identified several key players in these reaction pathways.

In photocatalytic aziridination reactions, nitrene radical anions are proposed as the key reactive intermediates. acs.orgresearchgate.net Their formation begins with the oxidative quenching of an excited photocatalyst, like Ru(bpy)₃²⁺, by an iminoiodinane, which then eliminates iodobenzene (B50100) to generate the nitrene radical anion. researchgate.net The presence of these radical intermediates is supported by trapping experiments; for instance, the addition of the radical scavenger TEMPO completely halts the reaction. researchgate.net

In a related photocatalytic approach, triplet trifluoromethyl nitrene has been generated for the first time under mild conditions from azidotrifluoromethane (CF₃N₃). uochb.cz This highly reactive intermediate undergoes addition to alkenes through biradical intermediates to yield N-trifluoromethyl aziridines. uochb.cz The stepwise nature of these radical-mediated processes is evidenced by the stereochemical outcomes of the reactions. researchgate.net Another novel class of intermediates, N-aziridinyl radicals , has been generated photochemically and used to transfer intact aziridine rings to olefins. nih.gov

Mechanistic Aspects of Aziridine Ring-Opening Reactions

The synthetic utility of 1-Benzyl-2-(trifluoromethyl)aziridine is largely defined by the regioselective and stereoselective manner in which its strained three-membered ring can be opened. The interplay of electronic and steric effects, along with the method of activation, dictates the structure of the resulting acyclic amine products.

Influence of Electronic and Steric Factors on Regioselectivity

The regioselectivity of nucleophilic attack on the aziridine ring—that is, whether the nucleophile attacks the carbon bearing the trifluoromethyl group (C2) or the other ring carbon (C3)—is controlled by a combination of factors. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group is a dominant electronic factor.

In the copper-catalyzed ring-opening of a model N-sulfonyl-2-(trifluoromethyl)aziridine, aryl Grignard reagents were found to add with high regioselectivity to the C3 position (the carbon not bearing the CF₃ group). nih.gov This outcome is attributed to both the electronic influence of the CF₃ group and the nature of the copper-catalyzed mechanism. nih.gov Similarly, nucleophiles like thiophenol are known to attack the less sterically hindered carbon of an aziridine ring, which in this case would also be C3. nih.gov

However, the activating group on the nitrogen and the nucleophile itself also play a critical role. For activated aziridine-2-carboxylates, some nucleophiles (halides, azide) favor attack at the more hindered carbon (C2), while others (alcohols) attack the less hindered carbon (C3). nih.gov The regioselectivity can also be subtly controlled by remote functional groups in the molecule, which can direct the nucleophilic attack to either C2 or C3 depending on the reaction conditions. nih.govresearchgate.net

Table 1: Regioselectivity in Ring-Opening of Substituted Aziridines This table provides examples from related aziridine systems to illustrate the principles of regioselectivity.

| Aziridine System | Nucleophile | Activating Group | Site of Attack | Reference |

|---|---|---|---|---|

| N-Sulfonyl-2-(trifluoromethyl)aziridine | Aryl Grignard (Cu-cat.) | -SO₂R | C3 (less substituted) | nih.gov |

| General Aziridine | Thiophenol | N-Alkyl/Aryl | C3 (less substituted) | nih.gov |

| N-Acyl-aziridine-2-carboxylate | Halide, Azide | -COR | C2 (more substituted) | nih.gov |

| 2-Alkyl aziridine (γ-ketone) | H₂O (TFA) | N-Phenylethyl | C2 (substituted) | nih.govresearchgate.net |

| 2-Alkyl aziridine (γ-OH) | Acetate (AcOH) | N-Phenylethyl | C3 (unsubstituted) | nih.gov |

| N-Dpp vinyl aziridine | Organocuprates | -P(O)Ph₂ | SN2' pathway | beilstein-journals.org |

Stereochemical Course of Ring-Opening Processes

The ring-opening of chiral aziridines generally proceeds with a high degree of stereoselectivity. scispace.com The most common mechanism is a bimolecular nucleophilic substitution (SN2) reaction, which occurs with inversion of configuration at the carbon center being attacked. nih.gov

The copper-catalyzed reaction of CF₃-aziridines with aryl Grignards is reported to be not only regioselective but also stereospecific. nih.gov This high fidelity in transferring the stereochemical information from the starting aziridine to the product is a hallmark of a well-controlled SN2-type mechanism. However, the stereochemical outcome is not always straightforward. In some systems, such as during hydrogenolysis reactions, the final stereochemistry (inversion or retention) can be dependent on both the specific substrate and the solvent used in the reaction. scispace.com In cases where the reaction proceeds through a carbocationic intermediate, scrambling of the stereochemistry can occur. d-nb.info

Role of N-Activation (e.g., N-Protonation, N-Alkylation)

The aziridine ring in N-alkyl substituted forms like this compound is relatively inert to all but the strongest nucleophiles. nih.gov To increase its reactivity, the nitrogen atom must be "activated". This is typically achieved by converting the nitrogen into a better leaving group, which facilitates the cleavage of a carbon-nitrogen bond.

Two primary methods of activation are common:

N-Protonation or Lewis Acid Coordination : In the presence of a protic or Lewis acid, the lone pair of electrons on the aziridine nitrogen is coordinated, forming a highly reactive aziridinium (B1262131) ion . scispace.com For example, acids like trifluoroacetic acid (TFA) are effective at promoting ring-opening by protonating the nitrogen. nih.govresearchgate.net This positively charged intermediate is much more electrophilic and readily attacked by even weak nucleophiles. scispace.com

N-Alkylation or N-Acylation : The reactivity of the aziridine can be increased by the group attached to the nitrogen. While a simple benzyl group is not strongly activating, the ring can be activated by further alkylation (e.g., with methyl triflate) to form a quaternary aziridinium salt. nih.gov Alternatively, replacing the N-benzyl group with a strong electron-withdrawing group (e.g., tosyl, acyl, Boc) stabilizes the developing negative charge on the nitrogen during nucleophilic attack, making it a better leaving group and lowering the activation energy for the ring-opening reaction. nih.govnih.govscispace.com

The formation of the aziridinium ion is a key step, as it renders the ring susceptible to attack from a wide range of nucleophiles that would otherwise be unreactive. nih.govresearchgate.net

Reactivity and Chemical Transformations of 1 Benzyl 2 Trifluoromethyl Aziridine

Nucleophilic Ring-Opening Reactions

The ring-opening of 1-benzyl-2-(trifluoromethyl)aziridine with nucleophiles is a key transformation, providing access to a variety of functionalized trifluoromethylated amines. The regioselectivity and stereospecificity of this reaction are highly dependent on the nature of the nucleophile and the reaction conditions.

Scope with Various Nucleophiles (Oxygen, Halogen, Sulfur, Nitrogen)

The reactivity of this compound towards nucleophiles is significantly influenced by the electron-withdrawing trifluoromethyl group. While the aziridine (B145994) itself can be inert to certain nucleophiles, its reactivity can be enhanced through proton catalysis or N-alkylation to form a more reactive aziridinium (B1262131) ion.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles often require acid catalysis to facilitate the ring opening.

Halogen Nucleophiles: Halogen anions readily open the aziridine ring, typically under acidic conditions, to yield halogen-functionalized trifluoromethylated amines.

Sulfur Nucleophiles: Thiol nucleophiles, such as thiophenol, are particularly effective for the ring-opening of aziridines. researchgate.net This reaction often proceeds with high regioselectivity. researchgate.net The acidity of reagents like thiophenol can be sufficient to promote the ring-opening without the need for an additional acid catalyst. However, the corresponding sodium salt, sodium thiophenoxide, may be unable to open the unactivated aziridine ring.

Nitrogen Nucleophiles: Under neutral or basic conditions, this compound is generally found to be inert towards nitrogen nucleophiles. This is because, under the acidic conditions that would typically activate the aziridine, acyclic amine nucleophiles are protonated and thus become unreactive. To achieve ring-opening with nitrogen nucleophiles, the aziridine must first be N-alkylated to form a highly reactive aziridinium ion.

The following table summarizes the reactivity of this compound with a range of nucleophiles and the typical conditions required.

| Nucleophile Category | Specific Nucleophile | Activating Agent | Product Type |

| Oxygen | Alcohols, Water | Acid Catalyst (e.g., H₂SO₄) | β-Alkoxy/Hydroxy-α-(trifluoromethyl)amines |

| Halogen | Halide ions (e.g., Cl⁻, Br⁻, I⁻) | Acid Catalyst (e.g., CF₃SO₃H) | β-Halo-α-(trifluoromethyl)amines |

| Sulfur | Thiophenol (PhSH) | Self-catalyzed or Acid Catalyst | β-Thiophenyl-α-(trifluoromethyl)amines |

| Nitrogen | Amines, Azides | N-Alkylation (to form aziridinium ion) | 1,2-Diamino compounds |

Regio- and Stereospecificity of Attack

The nucleophilic attack on the this compound ring is highly regio- and stereospecific. The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance of the benzyl (B1604629) group on the nitrogen atom are key factors governing the site of nucleophilic attack.

Generally, the attack of the nucleophile occurs at the less substituted carbon of the aziridine ring (C3), which is a common feature in the ring-opening of unsymmetrically substituted aziridines. researchgate.netmagtech.com.cn This regioselectivity is primarily driven by steric factors. magtech.com.cn

In proton-catalyzed reactions, the aziridine nitrogen is protonated to form an aziridinium ion. The subsequent nucleophilic attack proceeds via an SN2 mechanism, leading to an inversion of configuration at the center of attack. This results in a trans-relationship between the incoming nucleophile and the substituent on the other carbon of the aziridine ring.

The table below illustrates the observed regioselectivity for different nucleophiles.

| Nucleophile | Position of Attack | Controlling Factors | Stereochemistry |

| Halides (e.g., Br⁻ from HBr) | Unsubstituted Carbon (C3) | Steric hindrance | Inversion of configuration |

| Sulfur (e.g., PhSH) | Less substituted Carbon | Steric hindrance | Inversion of configuration |

| Nitrogen (activated aziridinium) | Less substituted Carbon | Steric hindrance | Inversion of configuration |

Formation of Functionalized Fluorinated Amines

The ring-opening reactions of this compound provide a direct route to a diverse array of functionalized fluorinated amines. These compounds are of significant interest in medicinal chemistry as the introduction of fluorine can enhance metabolic stability and bioavailability. nih.gov

The versatility of this method allows for the incorporation of various functional groups, including hydroxyl, alkoxy, halogen, and thioether moieties, into the β-position relative to the amino group. The resulting β-functionalized α-trifluoromethyl amines are valuable chiral building blocks for the synthesis of more complex molecules.

For instance, the reaction with thiols leads to the formation of γ-amino-γ-trifluoromethyl phosphonates, which are compounds with potential biological activity. rsc.org

Synthesis of 1,2-Disubstituted Chiral Building Blocks

When optically active this compound is used as the starting material, the regio- and stereospecific nature of the nucleophilic ring-opening reactions allows for the synthesis of enantiomerically pure 1,2-disubstituted chiral building blocks. scispace.com These building blocks are highly valuable in asymmetric synthesis, serving as precursors for the construction of complex chiral molecules such as alkaloids and amino acids. scispace.com

The predictable stereochemical outcome of the SN2-type ring-opening ensures that the chirality of the starting aziridine is transferred to the product. This makes this compound a useful chiral synthon for introducing a trifluoromethylated amine moiety into a target molecule with a defined stereochemistry.

Electrophilic Transformations and Functionalization

Information regarding the electrophilic transformations and functionalization of this compound is not extensively documented in the available literature. However, general principles of aziridine chemistry suggest potential pathways for such reactions. The nitrogen atom of the aziridine ring possesses a lone pair of electrons and can therefore act as a nucleophile, reacting with various electrophiles.

Potential electrophilic transformations could include:

N-Acylation: Reaction with acyl halides or anhydrides to form N-acyl-2-(trifluoromethyl)aziridines.

N-Alkylation: As mentioned previously, reaction with alkylating agents to form quaternary aziridinium salts, which are highly activated towards nucleophilic ring-opening.

Reaction with Lewis Acids: Coordination of a Lewis acid to the nitrogen atom can activate the aziridine ring for subsequent reactions.

Further research is needed to fully explore the scope and utility of electrophilic transformations of this compound.

Cycloaddition Reactions of the Aziridine Ring

Aziridines can participate in cycloaddition reactions, most notably as precursors to azomethine ylides for [3+2] cycloadditions. The thermal or photochemical ring-opening of an aziridine can generate a 1,3-dipole (the azomethine ylide), which can then react with a variety of dipolarophiles to form five-membered heterocyclic rings. nih.govrsc.org

In the context of this compound, the formation of a trifluoromethyl-substituted azomethine ylide would be a key intermediate. This reactive species could then undergo cycloaddition with alkenes, alkynes, or carbonyl compounds to produce trifluoromethyl-substituted pyrrolidines, dihydropyrroles, or oxazolidines, respectively.

While specific examples involving this compound are not widely reported, the general reactivity pattern of aziridines in cycloaddition reactions suggests that this would be a viable pathway for the synthesis of novel trifluoromethylated heterocyclic compounds. The regioselectivity and stereoselectivity of such cycloadditions would be influenced by the substituents on both the azomethine ylide and the dipolarophile. researchgate.net

Chemical Modifications of the Benzyl Moiety

The benzyl group in this compound serves as a crucial protecting group for the nitrogen atom of the aziridine ring. Its removal, or debenzylation, is a key transformation that allows for the synthesis of N-unsubstituted 2-(trifluoromethyl)aziridine or the introduction of other substituents at the nitrogen position. This section focuses on the chemical strategies employed for the modification of this benzyl moiety, primarily through debenzylation reactions.

The removal of an N-benzyl group is a common undertaking in synthetic organic chemistry, and several methods have been developed for this purpose. The most prevalent of these is catalytic hydrogenolysis. This technique involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C) or Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C), in the presence of a hydrogen source. nih.govresearchgate.netnih.gov The reaction proceeds via the cleavage of the benzylic carbon-nitrogen bond.

While specific studies detailing the debenzylation of this compound are not extensively documented, general methodologies for the N-debenzylation of aromatic heterocycles and amines are well-established and can be applied. For instance, the use of Pearlman's catalyst is often favored as it can be effective in cases where other catalysts might fail and can lead to the simultaneous removal of other protecting groups like benzyloxycarbonyl groups. nih.gov

In some instances, the efficiency of catalytic hydrogenolysis can be enhanced by the addition of an acid. For example, the debenzylation of N-benzyl protected 2-aminopyridinomethylpyrrolidine derivatives was shown to proceed with low yields until acetic acid was added to the reaction mixture, which facilitated the desired transformation. nih.gov This suggests that the reaction conditions may need to be carefully optimized depending on the specific substrate.

Alternative, non-hydrogenolysis methods for N-debenzylation have also been explored, particularly for substrates that contain functional groups incompatible with catalytic reduction, such as alkenes or sulfur-containing moieties. researchgate.net One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This base-promoted oxidation offers a complementary approach to the more common reductive methods.

The table below summarizes representative conditions for N-debenzylation reactions that are applicable to N-benzyl heterocyclic compounds. It is important to note that the optimal conditions for the debenzylation of this compound would need to be determined experimentally.

Table 1: General Conditions for N-Debenzylation of Heterocyclic Compounds

| Starting Material Class | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| N-Benzyl Heterocycles | Pd/C, H₂ | N-Unsubstituted Heterocycles | researchgate.net |

| N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | 20% Pd(OH)₂/C, H₂, EtOH, HOAc, 60 °C | N-Boc Protected 2-Aminopyridinomethylpyrrolidine Derivatives | nih.gov |

| N-Benzyl-benzimidazole | KOtBu, DMSO, O₂ | Benzimidazole | researchgate.net |

| N(3),2',3'-O-tris-(benzyloxycarbonyl)-5'-O-(benzyl-protected-2-deoxy-α-D-glucopyranosyl)uridine | Pd(OH)₂/C, H₂ (transfer) | 5'-O-(2-deoxy-α-D-glucopyranosyl)uridine | nih.gov |

Other potential modifications of the benzyl group, such as electrophilic aromatic substitution on the phenyl ring (e.g., nitration, halogenation), are less commonly reported for this specific class of compounds, as the primary synthetic utility of the benzyl group lies in its role as a removable protecting group. The reactivity of the aziridine ring often takes precedence in synthetic transformations.

Synthetic Applications of 1 Benzyl 2 Trifluoromethyl Aziridine As a Molecular Building Block

Incorporation into Complex Organic Architectures

1-Benzyl-2-(trifluoromethyl)aziridine serves as a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic structures. One notable application is in the aza-silyl-Prins reaction, a powerful method for constructing piperidine (B6355638) and other aza-cyclic systems. proquest.com In this type of reaction, the aziridine (B145994) can be activated and subsequently participate in cyclization with an appropriate partner, leading to the formation of highly functionalized, multi-substituted ring systems. The trifluoromethyl group plays a significant role in these transformations, influencing the reactivity and stability of intermediates, and ultimately affecting the lipophilicity and metabolic stability of the final products. proquest.com This methodology allows for the diastereoselective formation of complex structures that are relevant in medicinal chemistry and natural product synthesis. proquest.com

Precursor for Diverse Nitrogen-Containing Organic Molecules

The high ring strain of the aziridine ring in this compound makes it an excellent electrophile, readily undergoing ring-opening reactions with various nucleophiles. This reactivity allows it to serve as a precursor to a diverse range of acyclic and heterocyclic nitrogenous compounds. For instance, its reaction with carbon nucleophiles can lead to the formation of functionalized amines. Furthermore, its role in cycloaddition reactions, such as the aza-silyl-Prins reaction, demonstrates its utility in generating more complex heterocyclic systems like piperidines and pyrrolidines. proquest.com The ability to control the regioselectivity and stereoselectivity of the ring-opening makes this aziridine a strategic component in the synthesis of specifically tailored molecules.

Utility in the Synthesis of Modified Amino Acids and Peptides

The synthesis of non-proteinogenic or modified amino acids is of great interest for the development of peptidomimetics and novel pharmaceuticals. This compound has been utilized as a key starting material in the synthesis of pipecolic acid analogues. proquest.com Pipecolic acid, a non-proteinogenic cyclic amino acid, is a component of several natural products and has been explored as a constrained scaffold in peptide design. The use of this trifluoromethylated aziridine in building the pipecolic acid framework introduces the CF3 group, a common bioisostere for a methyl group, which can enhance the metabolic stability and binding affinity of the resulting peptides. proquest.com

Derivatization for the Generation of Novel Chemical Entities

The derivatization of this compound, primarily through acid-promoted ring-opening reactions, provides a straightforward route to novel chemical entities. The reaction of the aziridine with a variety of nucleophiles under acidic conditions leads to the formation of β-substituted α-trifluoromethyl amines. proquest.com These reactions are typically regioselective, with the nucleophile attacking the carbon atom bearing the trifluoromethyl group. This reactivity allows for the introduction of a wide range of functional groups, creating a library of diverse molecules from a single starting material. The resulting functionalized amines are valuable intermediates for further synthetic transformations. proquest.com

Below is a table summarizing the results of acid-promoted ring-opening reactions of (±)-1-benzyl-2-(trifluoromethyl)aziridine with various nucleophiles. proquest.com

| Nucleophile (HNu) | Acid Catalyst | Solvent | Yield (%) |

| H₂O | HCl | None | 94 |

| H₂O | HBr | None | 93 |

| H₂O | CF₃CO₂H | THF | 98 |

| EtOH | H₂SO₄ | THF | 88 |

| PhSH | CF₃SO₃H | None | 40 |

| PhSeH | CF₃SO₃H | None | 97 |

| Ph₂PH | CF₃SO₃H | DCM | 87 |

Future Directions and Emerging Research Avenues for 1 Benzyl 2 Trifluoromethyl Aziridine Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency

The development of new catalytic systems is paramount for improving the synthesis and transformation of trifluoromethylated aziridines. While classic methods exist, future research is geared towards catalysts that offer higher yields, milder reaction conditions, and greater functional group tolerance.

One promising area is photocatalysis . Researchers have demonstrated that visible-light photocatalysis, using catalysts like Ru(bpy)₃Cl₂, can facilitate the synthesis of trifluoromethylated aziridines. figshare.comacs.org This approach involves the generation of a nitrene radical anion intermediate through oxidative quenching of the photocatalyst, which effectively overcomes the challenges associated with the aziridination of electron-poor olefins. figshare.comacs.orgresearchgate.net

Transition metal catalysis continues to evolve. Copper-catalyzed systems have been instrumental in the regioselective and stereospecific ring-opening of trifluoromethyl aziridines with aryl Grignard reagents, providing access to α-CF₃-β-arylethylamines. nih.gov Similarly, silver-catalyzed trifluoromethoxylation of N-tosyl aziridines presents a mild and regioselective method to introduce the OCF₃ group, a valuable motif in drug discovery. acs.org Future work will likely focus on expanding the range of metals and ligand scaffolds to catalyze new types of transformations and improve the efficiency of existing ones. For instance, a Cu(I)/L-proline complex has been used for the diastereoselective radical aminotrifluoromethylation of alkenes to produce aziridines with multiple chiral centers. rsc.org

Metal-free catalysis is also gaining traction. The activation of iminoiodinanes using hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) enables the direct, metal-free aziridination of unactivated olefins, showcasing a move towards more sustainable and cost-effective synthetic routes. d-nb.info

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Ru(bpy)₃Cl₂ (Photocatalyst) | Aziridination of fluorinated olefins | Visible-light mediated; involves a nitrene radical anion intermediate. | acs.orgresearchgate.net |

| Copper(I) Halides | Regioselective ring-opening with Grignard reagents | Highly regioselective and stereospecific; provides access to α-CF₃-β-arylethylamines. | nih.gov |

| Silver(I) Catalysts | Trifluoromethoxylation of N-tosyl aziridines | Mild conditions; good chemo- and regioselectivity for forming C-OCF₃ bonds. | acs.org |

| Cu(I)/L-proline | Radical aminotrifluoromethylation of alkenes | Diastereoselective synthesis of aziridines with multiple chiral centers. | rsc.org |

| Metal-Free (HFIP-activated) | Aziridination of unactivated olefins | Uses hydrogen-bond activation of iminoiodinanes, avoiding transition metals. | d-nb.info |

Exploration of Unprecedented Reactivity Modes

While the ring-opening of 1-benzyl-2-(trifluoromethyl)aziridine is its most explored mode of reactivity, future research aims to uncover and harness novel reaction pathways. The inherent ring strain and the influence of the trifluoromethyl group create a rich landscape for discovering unprecedented transformations. rsc.org

Ring-opening annulation reactions are a major focus, where the aziridine (B145994) serves as a linchpin for constructing more complex heterocyclic systems in a single step. rsc.org This strategy moves beyond simple functionalization to the rapid assembly of molecular complexity. Another emerging area is the transformation of the aziridine ring itself into different heterocyclic structures. For example, N-trifluoromethylaziridines have been converted into N-trifluoromethylimidazolines through a formal [3+2] cycloaddition with nitriles or rearranged into N-trifluoromethylaldimines via acid-mediated ring opening and aryl migration. nih.gov Ring-expansion reactions, such as the conversion of trifluoromethyl aziridine derivatives into substituted azetidines, represent another powerful strategy for leveraging the strain of the aziridine ring to build larger, valuable heterocycles. nih.gov

Inspired by the chemistry of anomalous aziridines, future work on this compound could explore the generation and trapping of highly reactive intermediates. The formation of aziridinium (B1262131) ylides from the reaction of the aziridine nitrogen with carbenes, for instance, could open pathways to diverse molecular scaffolds. nih.gov The stereocontrolled formation of intermediates like 2-amidoallyl cations from specialized aziridine precursors also points toward new possibilities for controlled carbon-carbon and carbon-heteroatom bond formation. nih.gov

Advanced Strategies for Absolute Stereocontrol

Achieving absolute control over stereochemistry is a central goal in modern organic synthesis. For this compound, this involves both the stereocontrolled synthesis of the aziridine ring and the stereospecificity of its subsequent reactions.

Current research has shown that the stereochemical outcome of ring-opening reactions can be highly dependent on the substrate's substitution pattern. nih.govrsc.org Future strategies will aim to override this substrate control through the development of highly selective catalysts. For example, an efficient Cu(I) complex has been developed for the intramolecular cyclization of β-keto trifluoromethyl amines, which yields trifluoromethylated aziridines with excellent diastereoselectivity (trans:cis > 99:1). rsc.org

The use of chiral auxiliaries and directing groups is another powerful approach. A one-step, copper-catalyzed method for the diastereoselective radical aminotrifluoromethylation of alkenes employs a chiral sulfinamide group that acts as both a nucleophile and a chiral directing group, enabling the synthesis of aziridines with multiple, well-defined stereocenters. rsc.org Furthermore, the stereospecific ring-opening of an enantiomerically pure (R)-1-tosyl-2-(trifluoromethyl)aziridine with Grignard reagents has been achieved with complete retention of stereochemical information, demonstrating that the chiral center can be preserved during functionalization. nih.gov The development of catalytic asymmetric methods for aziridination and the exploration of dynamic kinetic resolution in ring-opening reactions are anticipated to be fruitful areas of future research.

| Strategy | Description | Example Outcome | Reference |

|---|---|---|---|

| Catalyst-Controlled Cyclization | Intramolecular cyclization of β-keto trifluoromethyl amines promoted by a Cu(I) complex. | Excellent diastereoselectivity (trans:cis > 99:1). | rsc.org |

| Chiral Directing Group | Use of a chiral sulfinamide group in a Cu-catalyzed radical aminotrifluoromethylation. | Excellent diastereoselectivity in the formation of multiply substituted aziridines. | rsc.org |

| Stereospecific Ring-Opening | Opening of an enantiopure aziridine with an aryl Grignard reagent and a copper catalyst. | Complete stereospecificity (>99% ee). | nih.gov |

| Substrate-Dependent Control | Stereochemical outcome of ring-opening is dictated by the substitution pattern on the aziridine ring. | Stereoconfigurational inversion observed in bicyclic aziridines. | nih.gov |

Integration with Sustainable Chemistry Methodologies (e.g., Flow Chemistry)

The principles of green and sustainable chemistry are increasingly influencing synthetic route design. For the chemistry of this compound, the integration of methodologies like flow chemistry is a promising future direction. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. researchgate.net

Many reactions used to synthesize or transform aziridines involve hazardous reagents, unstable intermediates (such as azides or carbenes), or highly exothermic processes. Flow chemistry minimizes risk by maintaining only a small volume of the reaction mixture at any given time. uniqsis.com This technology has been successfully applied to the synthesis of various heterocycles, including the preparation of 2H-azirines and aziridines via the Neber rearrangement in a sequential flow system. uc.pt The application of these principles to the synthesis of this compound could lead to safer, more efficient, and scalable production. Furthermore, flow reactors can be coupled with in-line purification and analysis, enabling automated, multi-step syntheses that reduce waste and manual handling. researchgate.net

Synergistic Approaches Combining Experimental and Computational Chemistry

The synergy between experimental and computational chemistry has become a powerful engine for discovery and optimization in organic synthesis. For this compound, this combination is poised to accelerate progress significantly.

Density Functional Theory (DFT) calculations are already being used to provide deep mechanistic insights that are difficult to obtain through experiments alone. For instance, computational studies on the copper-catalyzed ring-opening of a trifluoromethyl aziridine revealed the precise nature of the active copper species and elucidated the role of Lewis acidic additives in the reaction mechanism. nih.gov Similarly, the combination of experimental results and computational analysis was crucial in identifying the role of an unusual nitrene radical anion in the photocatalytic synthesis of trifluoromethylated aziridines. figshare.comacs.org

Looking forward, this synergistic approach will be vital for:

Rational Catalyst Design: Computational screening of catalyst-substrate interactions can guide the development of new ligands and catalytic systems with enhanced activity and selectivity.

Predicting Reactivity: Theoretical models can predict the feasibility of new reaction pathways and explain unexpected reactivity patterns, helping to guide experimental efforts toward the most promising avenues. nih.gov

Understanding Stereoselectivity: Computational modeling of transition states can explain the origins of stereoselectivity in asymmetric reactions, facilitating the design of more effective chiral catalysts and auxiliaries.

By combining the predictive power of computational chemistry with rigorous experimental validation, researchers can more rapidly develop novel, efficient, and selective transformations for this compound and its derivatives.

Q & A

Basic: What are the optimized synthetic routes for 1-Benzyl-2-(trifluoromethyl)aziridine, and how are the products characterized?

Answer:

this compound is synthesized via nucleophilic substitution starting from trifluoroacetone derivatives. A representative protocol involves reacting 1,1,1-trifluoroacetone with benzylamine derivatives under mild conditions. For example, 1-(4-Chlorobenzyl)-2-(trifluoromethyl)aziridine is synthesized in 83% yield using column chromatography (SiO₂, hexane/EtOAc) for purification . Characterization employs:

- 1H/13C/19F NMR : Distinct signals for CF₃ (δ ≈ -70 ppm in 19F NMR), aziridine protons (δ 1.6–2.2 ppm), and benzyl groups (δ 7.2–7.3 ppm).

- HRMS : To confirm molecular ion peaks (e.g., m/z 236.0454 for C₁₀H₁₀ClF₃N⁺) .

- IR Spectroscopy : Key stretches include C-F (1135–1284 cm⁻¹) and aziridine ring vibrations .

Advanced: How does the electron-withdrawing CF₃ group influence reactivity and regioselectivity in ring-opening reactions?

Answer:

The CF₃ group significantly reduces aziridine reactivity due to its strong electron-withdrawing effect, necessitating harsh conditions for ring-opening. For instance:

- Acetic Acid-Induced Ring-Opening : Requires 5 equivalents of CH₃COOH at 60°C for 7 days, yielding 2-benzylamino-3,3,3-trifluoropropyl acetate (52% yield) .

- Regioselectivity : Nucleophiles preferentially attack the less substituted carbon adjacent to CF₃ due to electronic and steric effects. Computational studies (e.g., DFT) support this trend by analyzing charge distribution .

Contradiction Note : Earlier studies suggested CF₃ aziridines are inert to weak acids like acetic acid, but recent evidence shows reactivity under prolonged heating .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

- 19F NMR : A triplet at δ ≈ -70 ppm (J = 4–5.3 Hz) confirms CF₃ presence .

- 1H NMR : Aziridine protons appear as doublets (δ 1.6–2.2 ppm, J = 5–6 Hz), while benzyl protons show aromatic splitting (δ 7.2–7.3 ppm) .

- IR Spectroscopy : Peaks at 1284–1135 cm⁻¹ (C-F stretching) and 1492 cm⁻¹ (C-N bending) .

- HRMS : Matches calculated molecular weights (e.g., m/z 232.0949 for C₁₁H₁₃F₃NO⁺) with <0.0004 error .

Advanced: How can computational methods elucidate vibrational modes and reaction pathways for CF₃-substituted aziridines?

Answer:

- Vibrational Assignments : Ab initio calculations (e.g., harmonic force fields) predict ν₁–ν₁₇ modes for aziridine rings. For example, ν₁₀ (C-F stretch) and ν₁₇ (ring deformation) are validated via high-resolution FTIR .

- Reaction Pathways : DFT studies model transition states in CO₂ cycloaddition reactions. For example, Ru(TPP)(NAr)₂/TBACl catalysts show lower activation barriers compared to metal-free systems, aligning with experimental conversion rates (61% vs. 20%) .

Advanced: How do catalytic systems for CO₂ cycloaddition to aziridines vary in efficiency, and what contradictions exist?

Answer:

Catalytic Systems Comparison (Table 1 from ) :

| Entry | Catalyst | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Ru(TPP)(NAr)₂/TBACl | THF | 20 | 45 |

| 3 | TPPH₂/TBACl | THF | 61 | 78 |

- Key Findings :

- TPPH₂/TBACl outperforms Ru-based catalysts due to better CO₂ solubility in THF .

- Contradiction : Earlier reports claim TBACl is ineffective for N-aryl oxazolidinones, but recent data show 61% conversion .

- Mechanistic Insight : TPPH₂ enhances regioselectivity (2a/2b ratio) by stabilizing intermediates via π-π interactions .

Advanced: How are nucleophile-directed transformations applied to synthesize heterocycles from CF₃-aziridines?

Answer:

- Azetidine Synthesis : Treatment of This compound with tosyl chloride yields cis-1-tosyl derivatives, which undergo nucleophilic ring expansion with thiols or amines to form azetidines or benzo-fused morpholines .

- Regiocontrol : Nucleophiles (e.g., NaN₃) attack the less hindered carbon, guided by CF₃ electronic effects. For example, 3-(trifluoromethyl)azetidines are synthesized in >70% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.